molecular formula C23H23N3O4 B15104400 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B15104400
M. Wt: 405.4 g/mol
InChI Key: SNWJRHUOONYMSS-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a benzodioxepin ring fused with an indole moiety and a piperazine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-thiazolyl]-4-piperidinecarboxamide
  • 7-acetyl-3,4-dihydro-1,5-benzodioxepin

Uniqueness

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with an indole moiety and a piperazine linker sets it apart from other similar compounds .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H23N3O4/c27-22(17-6-7-20-21(15-17)30-13-3-12-29-20)25-8-10-26(11-9-25)23(28)19-14-16-4-1-2-5-18(16)24-19/h1-2,4-7,14-15,24H,3,8-13H2

InChI Key

SNWJRHUOONYMSS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4)OC1

Origin of Product

United States

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